

2-Fluoro-4-methylbenzonitrile physical and chemical properties

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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

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An In-depth Technical Guide to 2-Fluoro-4-methylbenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Fluoro-4-methylbenzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It includes detailed data, experimental protocols, and safety information to support advanced research and development applications.

Core Physical and Chemical Properties

2-Fluoro-4-methylbenzonitrile is a substituted aromatic compound recognized for its unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] Its stability and compatibility with diverse reaction conditions facilitate efficient synthetic processes.[2] The presence of the fluorine atom is particularly significant, as fluorination is a common strategy to enhance the pharmacokinetic properties of drug candidates.[2]

Table 1: Physical and Chemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ FN	[2][3]
Molecular Weight	135.14 g/mol	[2][3]
Melting Point	51 - 55 °C	[2][4]
Appearance	White to orange to green powder/crystal	[2][4]
Purity	≥98% (GC)	[2][4]
Storage Conditions	2 - 8 °C	[2]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	85070-67-3	[2][3]
IUPAC Name	2-fluoro-4-methylbenzonitrile	[3]
Synonyms	2-Fluoro-p-tolunitrile, 4-Cyano-3-fluorotoluene	[2][3][4]
PubChem CID	2778443	[2][3]
MDL Number	MFCD03094311	[2][3]
InChIKey	WCGNLBCJPBKXCN-UHFFFAOYSA-N	[3]
SMILES	<chem>CC1=CC(=C(C=C1)C#N)F</chem>	[3]

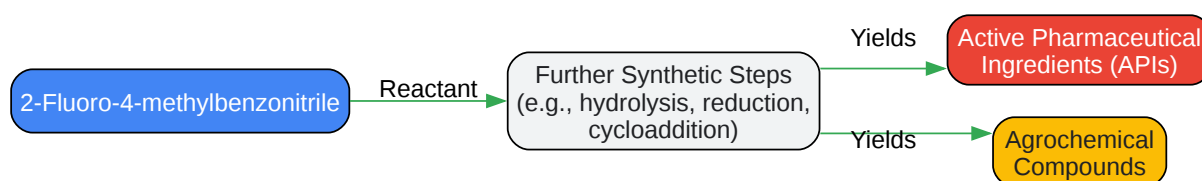
Applications in Synthesis

This compound is a versatile intermediate primarily utilized in the research and development of:

- **Pharmaceuticals:** It serves as a crucial precursor in the synthesis of various therapeutic agents, notably in the development of anti-cancer and anti-inflammatory drugs.[2]

- Agrochemicals: It is used in the formulation of herbicides and pesticides, contributing to improved crop protection.[2]

The logical flow of its application as a synthetic intermediate is visualized below.



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Figure 1: Role as a Chemical Intermediate.

Experimental Protocols & Reactivity

Synthesis Protocol: Palladium-Catalyzed Cyanation

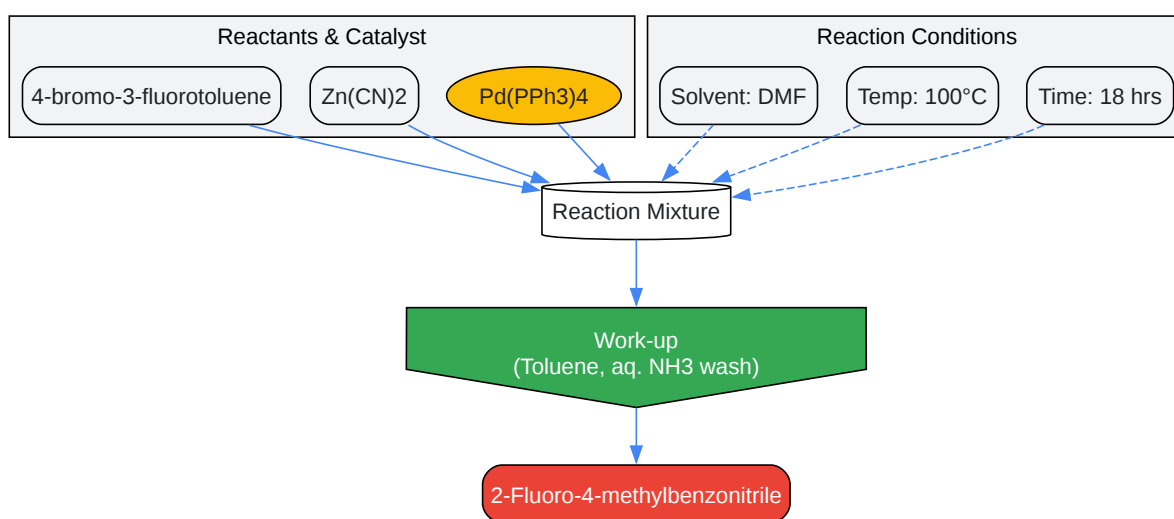
A common method for the synthesis of **2-Fluoro-4-methylbenzonitrile** involves a palladium-catalyzed cyanation reaction.

Reaction: 4-bromo-3-fluorotoluene + $\text{Zn}(\text{CN})_2 \rightarrow$ **2-Fluoro-4-methylbenzonitrile**

Methodology:

- Deoxygenation: A solution of 4-bromo-3-fluorotoluene (25.0 g, 132 mmol) in N,N-Dimethylformamide (DMF, 500 mL) is deoxygenated.[5]
- Addition of Reagents: Zinc cyanide ($\text{Zn}(\text{CN})_2$, 10.1 g, 86 mmol) and Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 15 g, 13 mmol) are added to the solution.[5]
- Reaction Conditions: The mixture is stirred at 100°C for 18 hours.[5]
- Work-up: After cooling to room temperature, the solution is poured into toluene (1 L) and washed with 30% aqueous ammonia.[5] The organic layer is then separated, dried, and concentrated to yield the product.

The workflow for this synthesis is illustrated in the diagram below.



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Figure 2: Synthesis Workflow Diagram.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, its structure allows for predictable spectroscopic signatures.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is the sharp, intense absorption peak for the nitrile ($\text{C}\equiv\text{N}$) triple bond stretch. For aromatic nitriles, this peak typically appears in the $2240\text{--}2220\text{ cm}^{-1}$ region due to conjugation with the benzene ring.^[6] Other expected peaks include C-H stretches from the methyl group and the aromatic ring, C=C aromatic ring stretches, and a C-F stretch.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and a singlet for the methyl (CH_3) protons. The aromatic signals would exhibit splitting patterns (coupling) influenced by both the adjacent protons and the fluorine atom.
- ^{13}C NMR: The carbon NMR would display signals for the nitrile carbon, the methyl carbon, and the six aromatic carbons. The carbons bonded to or near the fluorine atom will show C-F coupling.
- ^{19}F NMR: The fluorine NMR spectrum would show a single resonance, with coupling to nearby aromatic protons.

Safety and Handling

2-Fluoro-4-methylbenzonitrile is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

Hazard Class	Code	Description	Source(s)
Acute Toxicity (Oral)	H302	Harmful if swallowed.	[3][7]
Acute Toxicity (Dermal)	H312	Harmful in contact with skin.	[3][7]
Acute Toxicity (Inhalation)	H331	Toxic if inhaled.	[4][7]
Skin Irritation	H315	Causes skin irritation.	[3][7]
Eye Irritation	H319	Causes serious eye irritation.	[7]
STOT - Single Exposure	H335	May cause respiratory irritation.	[7][8]

Precautionary Measures:

- Engineering Controls: Use only outdoors or in a well-ventilated area.[7][8]

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands and skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[4][7]
- Storage: Store locked up in a well-ventilated place.[7] Keep the container tightly closed.[7][8]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[4][7]

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